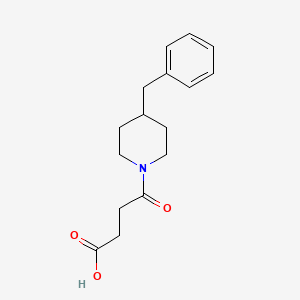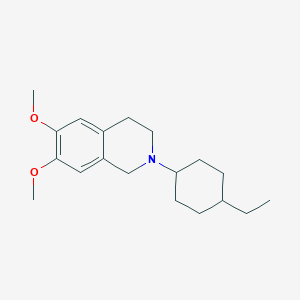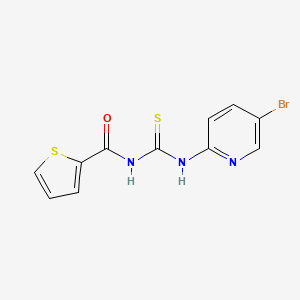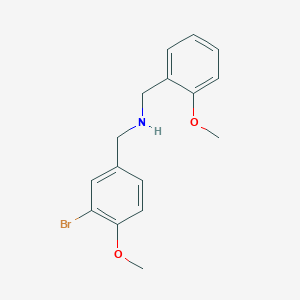![molecular formula C20H29NO2 B5627578 4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)
4-[4-(4-propylcyclohexyl)benzoyl]morpholine
Übersicht
Beschreibung
4-[4-(4-propylcyclohexyl)benzoyl]morpholine is a useful research compound. Its molecular formula is C20H29NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.219829168 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-[4-(4-propylcyclohexyl)benzoyl]morpholine is involved in complex chemical reactions leading to the synthesis of various substituted tricyclo[5.3.1.04,9]undecan-2,6-diones, demonstrating its significance in the creation of intricate molecular structures (Ahmed et al., 2001).
- The compound plays a crucial role in the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, a process that has been proven through X-ray crystallography, highlighting its importance in the formation of complex bicyclic structures (Katritzky et al., 1994).
- In the field of enamine chemistry, this chemical is key in preparing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, showing its versatility in synthesizing diverse chemical structures (Ahmed & Hickmott, 1979).
Pharmaceutical Research
- It has been used in the development of potential drugs, where chemical manipulations on morpholine-based molecules lead to candidates of therapeutic significance for various medical conditions (Kumar Rupak et al., 2016).
- Its derivatives have been synthesized and assessed for their pharmacological properties, including potential effects on the central nervous system, showcasing its application in neurological research (Avramova et al., 1998).
- Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role in combating neoplastic development, indicating its significance in cancer research (Al‐Ghorbani et al., 2017).
Other Applications
- Unexpected products like 4-(benzoylthiocarbonyl)morpholine have been discovered during specific chemical reactions, contributing to the depth of understanding in organic chemistry (Liu et al., 2006).
- The compound has been instrumental in the synthesis of novel Schiff bases with antimicrobial properties, underlining its potential in the development of new antibacterial and antifungal agents (Panneerselvam et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(4-propylcyclohexyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20(22)21-12-14-23-15-13-21/h8-11,16-17H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUVJTZTUFZAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)

![(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(3-phenoxypropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5627543.png)
![ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate](/img/structure/B5627550.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)
![1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)
![4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)
![2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)
![2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5627589.png)
![3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5627595.png)
